molecular formula C12H13NO B188999 1-(1,2-dimethyl-1H-indol-3-yl)ethanone CAS No. 33022-90-1

1-(1,2-dimethyl-1H-indol-3-yl)ethanone

Cat. No. B188999
CAS RN: 33022-90-1
M. Wt: 187.24 g/mol
InChI Key: RTIDNJAWGADXJK-UHFFFAOYSA-N
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Patent
US05359085

Procedure details

To a solution of 6 moles of N,N-dimethylacetamide and cooled at 0° C., 1.5 moles of phosphorus oxychloride was added dropwise in 30 minutes with stirring. After further adding 1 mole of 1,2-dimethylindole thereto, the reaction was carried out at 85°-90° C. for 2 hours. Then, the reaction solution was poured into 2 liters of ice water. The reaction solution was made alkaline, extracted with 0.5 liter of ethyl acetate, washed with water, dried over anhydrous sodium sulfate, and concentrated. The residue was recrystallized from ethyl acetate to give yellow crystals in yield of 80%.
Quantity
6 mol
Type
reactant
Reaction Step One
Quantity
1.5 mol
Type
reactant
Reaction Step Two
Quantity
1 mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
2 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN(C)[C:3](=[O:5])[CH3:4].P(Cl)(Cl)(Cl)=O.[CH3:12][N:13]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]=[C:14]1[CH3:22]>>[C:3]([C:15]1[C:16]2[C:21](=[CH:20][CH:19]=[CH:18][CH:17]=2)[N:13]([CH3:12])[C:14]=1[CH3:22])(=[O:5])[CH3:4]

Inputs

Step One
Name
Quantity
6 mol
Type
reactant
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
1.5 mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
1 mol
Type
reactant
Smiles
CN1C(=CC2=CC=CC=C12)C
Step Four
Name
ice water
Quantity
2 L
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 0.5 liter of ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethyl acetate
CUSTOM
Type
CUSTOM
Details
to give yellow crystals in yield of 80%

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)(=O)C1=C(N(C2=CC=CC=C12)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.